1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, an oxazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the tolyl group via a Friedel-Crafts alkylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(p-Tolyl)-4-methyloxazol-5-yl)piperidine-4-carboxamide
- 1-(2-(p-Tolyl)-4-chloroxazol-5-yl)piperidine-4-carboxamide
- 1-(2-(p-Tolyl)-4-bromoxazol-5-yl)piperidine-4-carboxamide
Uniqueness
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is unique due to the presence of the tosyl group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a derivative of piperidine that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A piperidine ring, which is known for its versatility in medicinal chemistry.
- A tosyloxazole moiety that may contribute to its biological activity.
- A p-tolyl group that enhances lipophilicity and can influence the compound's interaction with biological targets.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of piperidine function as effective tubulin inhibitors, disrupting mitotic processes in cancer cells. This mechanism is crucial for their potential use as chemotherapeutic agents .
The proposed mechanism of action for this class of compounds includes:
- Tubulin Inhibition : Compounds like this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Target Engagement : High-throughput screening has identified similar piperidine derivatives as inhibitors of soluble epoxide hydrolase, suggesting a role in modulating metabolic pathways relevant to cancer progression .
Study 1: Antiproliferative Activity
A study conducted on various piperidine derivatives demonstrated that those with a tosyl group showed enhanced antiproliferative activity against prostate cancer cell lines. The compound exhibited an IC50 value in the low nanomolar range (e.g., 120 nM), indicating potent activity .
Study 2: In Vivo Efficacy
In vivo studies using animal models have also highlighted the efficacy of similar compounds in reducing tumor size and improving survival rates. These studies suggest that the incorporation of specific substituents, such as the p-tolyl group, can significantly enhance pharmacokinetic properties and bioavailability .
Data Table
Property | Value |
---|---|
Molecular Formula | C16H18N2O3S |
Molecular Weight | 318.39 g/mol |
Solubility | Soluble in DMSO |
IC50 (Antiproliferative) | 120 nM |
Primary Mechanism | Tubulin inhibition |
Properties
IUPAC Name |
1-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-3-7-18(8-4-15)21-25-22(31(28,29)19-9-5-16(2)6-10-19)23(30-21)26-13-11-17(12-14-26)20(24)27/h3-10,17H,11-14H2,1-2H3,(H2,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKSXMCTOIBKHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.